molecular formula C12H17N5O3 B193938 Desacetyl Famciclovir CAS No. 104227-88-5

Desacetyl Famciclovir

Cat. No.: B193938
CAS No.: 104227-88-5
M. Wt: 279.3 g/mol
InChI Key: OUMGIMAEASXOJH-UHFFFAOYSA-N
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Description

Desacetyl Famciclovir (CAS: 104227-88-5) is a key intermediate metabolite and impurity of Famciclovir, a prodrug of the antiviral agent Penciclovir . Famciclovir is a diacetyl 6-deoxy analog of Penciclovir, designed to enhance oral bioavailability by reducing polarity . Upon oral administration, Famciclovir undergoes sequential deacetylation and oxidation to form Penciclovir, the active antiviral compound. This compound represents the monoacetylated intermediate generated after the first esterase-mediated hydrolysis step in the intestinal wall . While this compound itself lacks direct antiviral activity, its presence is critical in pharmacokinetic studies and quality control of Famciclovir formulations .

Preparation Methods

Synthetic Routes to Desacetyl Famciclovir

Key Reaction Steps and Intermediate Formation

The synthesis of this compound is intrinsically linked to the production of Famciclovir, as the former arises from the deacetylation of the latter. A patented method for Famciclovir synthesis (CN109456329B) outlines a multi-step pathway that indirectly yields this compound as an intermediate . The process begins with 2-amino-4,6-dichloropyrimidine and 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-amine , which undergo nucleophilic substitution under controlled conditions:

Reaction Conditions

  • Molar Ratio : 1:1–1.1 (2-amino-4,6-dichloropyrimidine to amine)

  • Solvent : Polar aprotic solvents (e.g., acetonitrile, N,N-dimethylformamide)

  • Temperature : 70–90°C

  • Duration : 18–22 hours

  • Acid-Binding Agent : Sodium or potassium carbonate (1–2 equivalents relative to dichloropyrimidine) .

This step produces N-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine, which is subsequently nitrosated using sodium nitrite under acidic conditions to form 2-(2-((2-amino-6-chloro-5-nitrosopyrimidine-4-yl)amino)ethyl)propane-1,3-diol .

One-Pot Reduction, Dechlorination, and Ring-Closing

The critical stage for generating this compound involves a one-pot reaction sequence:

  • Reduction : Catalytic hydrogenation removes nitro groups.

  • Dechlorination : Substitution of chlorine atoms with hydroxyl groups.

  • Ring-Closing : Formation of the purine core structure.

Optimized Parameters

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Pressure : 3–5 bar H₂.

  • Temperature : 50–70°C .

The absence of esterification at this stage yields this compound as a key intermediate.

Industrial-Scale Production and Process Optimization

Phase-Transfer Catalysis and Regioselective Alkylation

Industrial synthesis prioritizes yield and purity through advanced catalytic systems. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems, while regioselective alkylation ensures proper functionalization of the purine ring .

Table 1: Industrial Reaction Parameters

ParameterSpecification
Batch Size500–1,000 kg
Solvent Recovery≥95% (via distillation)
Purity Post-Crystallization≥99.5% (HPLC)
Overall Yield68–72%

Crystallization and Purification

This compound is isolated via anti-solvent crystallization using ethanol-water mixtures. Key considerations include:

  • Crystallization Temperature : 0–5°C to minimize impurities.

  • Particle Size Distribution : Controlled by gradient cooling.

Analytical Validation of Synthetic Intermediates

UPLC and LC-MS/MS Characterization

Forced degradation studies (e.g., acid/base hydrolysis, oxidation) validate the stability of Famciclovir and its metabolites. A validated UPLC method resolves this compound with a retention time of 4.2 minutes, while LC-MS/MS confirms its identity via m/z 279.3 [M+H]⁺ and characteristic fragments at m/z 151 and 193 .

Table 2: Degradation Conditions and Outcomes

ConditionDegradation (%)Principal Metabolite
Acidic (0.1N HCl, 70°C)12–15%This compound
Oxidative (3% H₂O₂)<5%Penciclovir oxide
Photolytic (UV, 48h)Negligible

Chemical Reactions Analysis

Types of Reactions: Desacetyl Famciclovir undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Pharmacological Properties

Desacetyl Famciclovir shares several pharmacological characteristics with its parent compound:

Therapeutic Applications

  • Herpes Simplex Virus Infections :
    • This compound has been explored as an option for treating recurrent genital herpes. Clinical trials indicate that it may be effective in reducing the frequency of outbreaks when used as a suppressive therapy .
  • Varicella-Zoster Virus :
    • The compound has potential applications in managing herpes zoster (shingles) due to its ability to inhibit viral replication. However, most clinical evidence supports the use of penciclovir directly .
  • Hepatitis B Virus :
    • Some research suggests that this compound may have implications in treating chronic hepatitis B infections. Penciclovir's active form demonstrates inhibitory effects on hepatitis B virus DNA polymerase, indicating that its metabolite might also possess similar properties .

Case Study 1: Efficacy in Genital Herpes

A double-blind study compared the efficacy of Famciclovir and acyclovir in HIV-infected patients with recurrent genital herpes. The results showed no significant difference in healing times or lesion formation between the two treatments, suggesting that both compounds are effective options for managing outbreaks .

Case Study 2: Safety Profile

Clinical data indicate that both Famciclovir and its metabolite have favorable safety profiles. The most common side effects reported include headache and nausea. Serious adverse events remain rare, making it a viable option for long-term therapy in immunocompromised patients .

Mechanism of Action

Desacetyl Famciclovir exerts its effects through its conversion to Penciclovir. Penciclovir is phosphorylated by viral thymidine kinase to its active triphosphate form, which inhibits viral DNA polymerase. This inhibition prevents viral DNA synthesis, thereby halting viral replication. The molecular targets include herpes simplex virus types 1 and 2, and varicella zoster virus .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Metabolic Comparison

Table 1: Structural and Metabolic Properties of Desacetyl Famciclovir and Related Compounds

Compound Molecular Weight CAS Number Role in Metabolism Bioactivity
This compound 279.3 104227-88-5 Intermediate metabolite of Famciclovir Inactive metabolite
Famciclovir 321.34 104227-87-4 Prodrug of Penciclovir Inactive until metabolized
Penciclovir 253.26 39809-25-1 Active antiviral agent Inhibits viral DNA polymerase
Valacyclovir 324.34 124832-27-5 Prodrug of Acyclovir Inactive until metabolized
Acyclovir 225.21 59277-89-3 Direct-acting antiviral Inhibits viral DNA polymerase

Key Observations :

  • This compound is structurally distinct from Penciclovir due to the retained acetyl group and the absence of oxidation at the purine ring .
  • Unlike Valacyclovir and Acyclovir, Famciclovir’s metabolism involves two sequential steps: deacetylation (yielding this compound) followed by oxidation to Penciclovir .

Pharmacokinetic and Efficacy Profiles

Table 2: Pharmacokinetic Comparison of Antiviral Prodrugs

Parameter Famciclovir Valacyclovir Acyclovir
Bioavailability 77% 54% 10–20%
Half-life (active form) 10–20 hours 2.5–3.3 hours 0.7–1.5 hours
Dosing Frequency 3 times daily 3 times daily 5 times daily
Clinical Efficacy* Similar to Acyclovir Superior to Acyclovir Baseline comparator

Sources :
*Efficacy data based on herpes zoster treatment outcomes.

Key Observations :

  • Famciclovir and Valacyclovir exhibit superior bioavailability compared to Acyclovir, enabling less frequent dosing .

Table 3: Impurity Profiles of Famciclovir and Analogous Drugs

Compound Major Impurities Regulatory Limits (NMT%)
Famciclovir This compound, Chloro Impurity 1.0
Valacyclovir Desacetyl Valacyclovir 0.5
Acyclovir Guanine derivatives 0.3

Sources :

Research Findings and Clinical Relevance

  • Metabolic Pathway : this compound is predominantly formed in the intestinal wall via esterases, with further oxidation to Penciclovir occurring in the liver .
  • Cross-Resistance : Penciclovir (active form of Famciclovir) shares cross-resistance patterns with Acyclovir in herpesvirus strains harboring thymidine kinase mutations .

Biological Activity

Desacetyl famciclovir is an active metabolite of famciclovir, a nucleoside analog used primarily in the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). Understanding the biological activity of this compound is essential for evaluating its therapeutic potential, particularly in antiviral applications.

This compound is rapidly converted to penciclovir, which exhibits antiviral activity against HSV-1, HSV-2, and VZV. The mechanism involves:

  • Phosphorylation : Penciclovir is phosphorylated by viral thymidine kinase into its monophosphate form, which is further converted to penciclovir triphosphate by cellular kinases.
  • Inhibition of Viral DNA Polymerase : Penciclovir triphosphate competes with deoxyguanosine triphosphate for binding to the viral DNA polymerase, inhibiting viral DNA synthesis and replication .

Pharmacokinetics

  • Absorption : After oral administration, famciclovir has a bioavailability of approximately 77%, leading to effective plasma levels of penciclovir .
  • Half-life : Penciclovir has a prolonged intracellular half-life of about 9-20 hours in infected cells, allowing for sustained antiviral activity .

Clinical Efficacy

This compound has been evaluated in various clinical settings:

Herpes Zoster Treatment

A multicenter trial assessed the efficacy of famciclovir in treating herpes zoster. Patients treated with famciclovir showed:

  • Faster Healing : Median time to full crusting was significantly shorter in the famciclovir group compared to placebo (5 days vs. 7 days) .
  • Reduced Postherpetic Neuralgia : Famciclovir significantly decreased the duration of postherpetic neuralgia compared to placebo .

Genital Herpes

In studies involving recurrent genital herpes:

  • Time to Healing : Patients treated with famciclovir had a median healing time of 4.3 days compared to 6.1 days for placebo .
  • Symptom Relief : The median time to loss of all symptoms was also significantly shorter in the famciclovir group (3.3 days vs. 5.4 days) .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Chronic Hepatitis B : In a pilot study, patients with chronic hepatitis B showed decreased HBV-DNA levels when treated with famciclovir, indicating potential use beyond herpes viruses .
  • Immunocompromised Patients : A study involving immunocompromised patients demonstrated that famciclovir was effective in managing herpes infections with a low incidence of resistance (0.3%) .

Resistance Patterns

Resistance to penciclovir (and thus this compound) remains low:

  • In clinical trials, resistance was observed at baseline or in placebo groups, with no significant resistance developing during treatment .

Summary Table of Findings

Study TypeFindingsReference
Herpes Zoster TreatmentReduced healing time; decreased postherpetic neuralgia
Genital Herpes TreatmentFaster symptom resolution; reduced healing time
Chronic Hepatitis BDecreased HBV-DNA levels
Resistance StudiesLow incidence of resistance observed

Properties

IUPAC Name

[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMGIMAEASXOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434620
Record name Desacetyl Famciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104227-88-5
Record name 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104227-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetyl Famciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-PROPANEDIOL, 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)-, 1-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE5144EK4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-aminopurine (0.48 g, 1.5 mmol) in methanol (9 ml) was added anhydrous potassium carbonate (14 mg, 0.1 mmol) and the solution was stirred for 20 minutes. Two drops of glacial acetic acid were added, the solution was filtered and the solvent was removed. The residue was purified by column chromatography on silica gel eluting with chloroform-methanol (15:1, 10:1) to afford 9-(4-acetoxy-3-hydroxymethylbut-1-yl)-2-aminopurine as a white crystalline solid (124 mg, 30%), m.p. 166°-168°; νmax (KBr) 3440, 3220, 1720, 1650, 1615, and 1580 cm-1 ; δH [(CD3)2SO]1.68 (1H, m, 3'-H), 1.82 (2H, m, 2'-H), 1.98 (3H, s, CH3), 3.41 (2H, t, J4.8 Hz, D2O exchange gives d, CH 2 OH), 3.9-4.05 (2H, AB part of ABX, JAB 10.9 Hz and JAX =JBX 5.8 Hz, CH2OCO), 4.12 (2H, t, J 7.2 Hz, 1'-H), 4.62 (1H, t, J 5.0 Hz, D2O exchangeable, OH), 6.44 (2H, s, D2O exchangeable, 2-NH2), 8.07 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Observed M+, 279.1326. C12H17N5O3 requires 279.1331).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Desacetyl Famciclovir
Desacetyl Famciclovir
Desacetyl Famciclovir
Desacetyl Famciclovir
Desacetyl Famciclovir

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